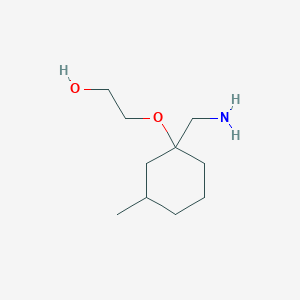
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with formaldehyde and hydrogen cyanide to form 3-methylcyclohexyl cyanohydrin. This intermediate is then reduced using hydrogen in the presence of a catalyst to yield 3-methylcyclohexylamine. The final step involves the reaction of 3-methylcyclohexylamine with ethylene oxide to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Amine derivatives.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Aminoethyl)amino]ethanol: This compound has a similar structure but lacks the cyclohexane ring.
2-(2-Aminoethoxy)ethanol: Another similar compound with an ethoxy group but different substituents.
Uniqueness
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H21NO2/c1-9-3-2-4-10(7-9,8-11)13-6-5-12/h9,12H,2-8,11H2,1H3 |
InChI Key |
PCAJGEHLIXFYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CN)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















